molecular formula C17H24FN3O2S B2539127 2-(Cyclopentylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034523-97-0

2-(Cyclopentylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2539127
CAS No.: 2034523-97-0
M. Wt: 353.46
InChI Key: ONMWGRLCZDLPHC-UHFFFAOYSA-N
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Description

2-(Cyclopentylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic chemical compound of interest in medicinal chemistry and preclinical research. While specific biological data for this exact molecule is not fully established in the public domain, its structure combines key pharmacophores often associated with bioactive molecules. The core structure features a pyrrolidine-oxypyrimidine scaffold. Research on a highly similar structure, 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone, indicates that this class of compounds is the subject of active chemical synthesis and investigation . Furthermore, related heterocyclic compounds containing pyrimidine and pyrrolidine motifs are being explored in various research fields for their potential biological activities . The presence of the ethyl-fluoropyrimidine group linked to a pyrrolidine via an ether bond suggests potential for interaction with enzymatic targets, drawing parallels to other fluoropyrimidine-based compounds used in biochemical research . This reagent is provided for researchers to explore its properties and potential applications in a controlled laboratory environment. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O2S/c1-2-14-16(18)17(20-11-19-14)23-12-7-8-21(9-12)15(22)10-24-13-5-3-4-6-13/h11-13H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMWGRLCZDLPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CSC3CCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Substitution

The pyrimidine core is constructed via sequential substitutions on a pre-functionalized pyrimidine. A common route involves:

  • Chlorination : 4-Hydroxypyrimidine is treated with POCl₃ to form 4-chloropyrimidine.
  • Fluorine Introduction : Selective fluorination at position 5 using KF or CsF under SNAr conditions.
  • Ethylation : A palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces the ethyl group at position 6.

Reaction Conditions :

  • Solvent: Dry DMF or DMSO.
  • Temperature: 80–100°C for fluorination; 60°C for ethylation.
  • Yield: ~65% for fluorination; ~75% for ethylation.

Ether Formation via Mitsunobu Reaction

Coupling Pyrimidin-4-ol with 3-Hydroxypyrrolidine

The hydroxyl group of 6-ethyl-5-fluoropyrimidin-4-ol reacts with 3-hydroxypyrrolidine under Mitsunobu conditions to form the ether linkage:

Procedure :

  • Dissolve 6-ethyl-5-fluoropyrimidin-4-ol (1.0 eq) and 3-hydroxypyrrolidine (1.2 eq) in anhydrous THF.
  • Add triphenylphosphine (1.5 eq) and diethyl azodicarboxylate (DEAD, 1.5 eq) at 0°C.
  • Stir at room temperature for 12–16 hours.
  • Purify via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).

Key Data :

  • Yield: 78–82%.
  • Characterization: ¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, pyrimidine-H), 4.85–4.78 (m, 1H, pyrrolidine-OCH), 3.65–3.52 (m, 4H, pyrrolidine-H).

Acylation of Pyrrolidine Nitrogen

Synthesis of 2-Bromo-1-(cyclopentylthio)ethanone

The thioether moiety is introduced via nucleophilic substitution:

  • React cyclopentanethiol (1.2 eq) with 2-bromoacetyl bromide (1.0 eq) in dichloromethane.
  • Add triethylamine (2.0 eq) to scavenge HBr.
  • Stir at 0°C for 2 hours, then at room temperature for 12 hours.

Key Data :

  • Yield: 85–90%.
  • Characterization: IR (KBr) 1695 cm⁻¹ (C=O), ¹H NMR (400 MHz, CDCl₃) δ 3.85 (s, 2H, SCH₂), 2.55–2.45 (m, 1H, cyclopentyl-H).

Nitrogen Acylation of Pyrrolidine

The pyrrolidine nitrogen is acylated with 2-bromo-1-(cyclopentylthio)ethanone:

  • Dissolve 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine (1.0 eq) in dry DMF.
  • Add NaH (1.2 eq) at 0°C, followed by 2-bromo-1-(cyclopentylthio)ethanone (1.1 eq).
  • Stir at 50°C for 6 hours.
  • Quench with ice water and extract with ethyl acetate.

Key Data :

  • Yield: 70–75%.
  • Characterization: HRMS (ESI) m/z calcd for C₁₉H₂₅FN₃O₂S [M+H]⁺: 394.1562; found: 394.1568.

Alternative Pathways and Optimization

One-Pot Thioether Formation

To streamline the synthesis, the thioether can be introduced during acylation:

  • React 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine with chloroacetyl chloride (1.1 eq) in CH₂Cl₂.
  • Add cyclopentanethiol (1.5 eq) and K₂CO₃ (2.0 eq) in DMF at 60°C for 8 hours.

Advantages :

  • Eliminates the need for pre-synthesized bromoethanone.
  • Yield: 68–72%.

Challenges and Mitigation Strategies

Steric Hindrance in Pyrrolidine Functionalization

The tertiary nitrogen in pyrrolidine poses steric challenges during acylation. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (50–60°C) enhances reactivity.

Oxidation of Thioether

To prevent disulfide formation, reactions are conducted under nitrogen atmosphere, and antioxidants (e.g., BHT) are added.

Chemical Reactions Analysis

Types of reactions: The compound can undergo various chemical reactions, including:

  • Oxidation: This might involve converting sulfur-containing groups to sulfoxides or sulfones.

  • Reduction: Reduction reactions could potentially modify the pyrimidinyl ring or other reducible groups.

  • Substitution: Nucleophilic or electrophilic substitution can occur at various positions within the compound.

Common reagents and conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions vary but often require solvents like dichloromethane, and may involve temperatures ranging from room temperature to reflux conditions.

Major products formed: Products of these reactions would depend on the specific transformation targeted, but could include oxidized derivatives or substituted analogs with altered biological activity or chemical properties.

Scientific Research Applications

  • Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

  • Biology: As a probe to study interactions within biological systems or as a building block in drug discovery.

  • Medicine: Investigated for potential therapeutic effects, such as targeting specific enzymes or receptors.

  • Industry: Could be used in the development of novel materials or chemical processes.

Mechanism of Action

The compound’s mechanism of action would involve its interaction with biological targets such as enzymes or receptors. The molecular pathways involved may include modulation of signaling pathways, inhibition of enzymatic activity, or binding to specific proteins or nucleic acids, altering their function or expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on the available

Pyrimidine Derivatives

Pyrimidine-based compounds are widely studied due to their bioactivity. For example:

  • 6-Ethyl-5-fluoropyrimidin-4-ol derivatives (core structure in the target compound) are common in kinase inhibitor design. The fluorination at the 5-position enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .
  • 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone (from ) shares a pyrrolidine-linked ketone motif but lacks the pyrimidine and cyclopentylthio groups. This difference likely reduces its interaction with pyrimidine-dependent targets .

Cyclopropane and Phenoxy Analogs

  • (2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone (15cc) () features a cyclopropane ring and a phenoxy group.

Pyrrolidine-Containing Compounds

  • (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime () includes a fluoropyridine-pyrrolidine system. The tert-butyldimethylsilyl (TBS) protecting group enhances solubility but may hinder cellular permeability compared to the cyclopentylthio group in the target compound .

Data Table: Key Structural and Functional Differences

Compound Core Scaffold Key Substituents Potential Applications
Target Compound Pyrimidine-pyrrolidine 5-Fluoro, 6-ethylpyrimidine, cyclopentylthio Kinase inhibition, antiviral agents
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone Pyridine-pyrrolidine Methoxy, pyrrolidine Unknown (commercial availability)
Compound 15cc () Cyclopropane-pyrrolidine 4-(tert-Butyl)phenoxy Probable enzyme inhibition
(E)-6-(3-(TBS-protected)pyrrolidinyl)-2-fluoronicotinaldehyde oxime Pyridine-pyrrolidine TBS-protected hydroxymethyl, fluoropyridine Drug discovery intermediates

Research Findings and Limitations

  • Synthetic Challenges : The cyclopentylthio group in the target compound may introduce steric hindrance during synthesis, similar to TBS-protected analogs in , which require specialized purification techniques .
  • Bioactivity Gaps : While pyrimidine derivatives are well-documented in kinase inhibition, the lack of explicit data for the target compound limits direct mechanistic conclusions.

Biological Activity

The compound 2-(Cyclopentylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone , with the CAS number 2034523-97-0 , is a novel synthetic molecule that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that combines a cyclopentylthio group with a pyrrolidine moiety linked to a fluorinated pyrimidine derivative. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C15H20FN3O2SC_{15}H_{20}F_{N_{3}O_{2}S}, and it has a molecular weight of approximately 321.4 g/mol. The structural representation can be summarized as follows:

Structure C15H20FN3O2S\text{Structure }\text{C}_{15}\text{H}_{20}\text{F}\text{N}_{3}\text{O}_{2}\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in nucleic acid synthesis, similar to other pyrimidine derivatives which are known to inhibit thymidylate synthase .

Biological Activity Overview

The following table summarizes the key biological activities associated with 2-(Cyclopentylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone:

Activity Description Reference
AntitumorExhibits cytotoxic effects on various cancer cell lines
AntiviralPotential activity against viral replication
Enzyme InhibitionInhibits thymidylate synthase, affecting DNA synthesis
NeuroprotectiveShows promise in protecting neuronal cells in vitro

Case Studies and Research Findings

  • Antitumor Activity : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through the mitochondrial pathway, which was confirmed by flow cytometry assays .
  • Antiviral Properties : Research indicates that this compound may inhibit the replication of certain viruses, potentially through interference with viral RNA synthesis pathways. Further studies are required to elucidate the specific viral targets .
  • Neuroprotection : A study examining the neuroprotective effects of this compound found that it reduces oxidative stress-induced cell death in neuronal cultures. This suggests potential therapeutic applications in neurodegenerative diseases .

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